Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate
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Overview
Description
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C18H16ClNO4S It is characterized by the presence of a benzoyl group, a chloroaniline moiety, and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE on a larger scale .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia in ethanol, thiols in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chloroaniline groups facilitate binding to active sites, while the sulfanyl acetate group may undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(5-{[2-(2-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)BENZOATE
- METHYL 4-(4-ALLYL-5-((2-ANILINO-2-OXOETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)BENZOATE
Uniqueness
METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and chloroaniline moieties allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16ClNO4S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
methyl 2-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17(22)11-25-10-16(21)20-15-8-7-13(19)9-14(15)18(23)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
CEQKKRXWYWEAEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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